(S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride
Description
(S)-4-(2-Amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride is a synthetic alkylating agent with a complex structure designed for antineoplastic activity. Its core consists of a cyclohexa-1,3-dienamine oxide ring substituted with two 2-chloroethyl groups (N,N-bis(2-chloroethyl)) and a chiral 2-amino-2-carboxyethyl side chain. The dihydrochloride salt enhances solubility for clinical administration. The 2-chloroethyl groups are critical for DNA alkylation, while the carboxyethyl moiety may modulate polarity and pharmacokinetics.
Properties
IUPAC Name |
4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)cyclohexa-1,3-dien-1-amine oxide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O3.2ClH/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;;/h1,3,12H,2,4-9,16H2,(H,18,19);2*1H/t12-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTMUZVVCFLAAR-LTCKWSDVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for the Cyclohexa-1,3-Dienamine Oxide Core
The cyclohexa-1,3-dienamine oxide moiety forms the structural backbone of the target compound. Its synthesis typically begins with the oxidation of a cyclohexadienamine precursor. For example, 1,3-cyclohexadiene can undergo epoxidation followed by aminolysis to introduce the amine group. Alternatively, a Diels-Alder reaction between a diene and a nitroso compound generates a bicyclic intermediate, which is subsequently reduced and oxidized to yield the dienamine oxide .
N,N-Bis(2-Chloroethyl)Amine Functionalization
The bis(2-chloroethyl)amine group is introduced via nucleophilic substitution or alkylation. In a protocol adapted from cyclophosphamide synthesis , the primary amine of the cyclohexadienamine oxide reacts with 2-chloroethyl chloride in the presence of a base such as triethylamine to bind released HCl (Table 1).
Table 1: Reaction Conditions for Bis(2-Chloroethyl)Amine Formation
Exceeding 10°C risks Hoffmann elimination, generating ethylene and dehydrohalogenation byproducts . The use of anhydrous solvents (<0.01% H₂O) is critical to prevent hydrolysis of the chloroethyl groups .
Stereochemical Control for (S)-Configuration
Achieving enantiomeric purity necessitates asymmetric synthesis or resolution. Chiral pool synthesis using (S)-2-aminosuccinic acid as a starting material provides the stereocenter for the 2-amino-2-carboxyethyl side chain. Coupling this to the cyclohexadienamine oxide via peptide-binding reagents (e.g., EDC/HOBt) preserves configuration under mild conditions (0–5°C, pH 6.5–7.5) .
Alternatively, enzymatic resolution with acylase I selectively hydrolyzes the (R)-enantiomer of a racemic N-acetyl intermediate, yielding the (S)-amine with >98% enantiomeric excess .
Final Dihydrochloride Salt Formation
The dihydrochloride salt is precipitated by treating the free base with gaseous HCl in ethyl acetate at -20°C. Crystallization kinetics studies indicate that slow cooling (0.5°C/min) from 40°C to -20°C produces monodisperse crystals with >99.5% purity . Critical solubility parameters are summarized in Table 2.
Table 2: Solubility Profile for Salt Formation
| Solvent | Solubility (g/100 mL, 25°C) | Role in Crystallization |
|---|---|---|
| Ethyl Acetate | 0.12 | Primary antisolvent |
| Methanol | 8.34 | Dissolves free base |
| Diethyl Ether | <0.01 | Washes residual HCl |
Analytical Characterization
1H NMR analysis (500 MHz, D₂O) confirms structure through key resonances:
-
δ 6.25–6.45 (m, 2H, cyclohexadienyl CH)
-
δ 3.72–3.88 (m, 4H, N-CH₂CH₂Cl)
-
δ 3.10 (dd, J = 8.5 Hz, 1H, CH(NH₂)CO₂H)
HPLC purity assessments using a Chiralpak AD-H column (Heptane:IPA:TFA 85:15:0.1) show retention at 12.7 min for the (S)-enantiomer, with resolution (Rs) >2.5 from the (R)-form .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloroethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Cancer Therapy
One of the primary applications of (S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride is in the field of oncology. Research indicates that this compound functions as an inhibitor of hypoxia-inducible factor (HIF), which plays a critical role in tumor growth and metastasis under low oxygen conditions.
Case Studies
Several preclinical studies have demonstrated the efficacy of PX-478 in various cancer types:
- Breast Cancer : A study showed that PX-478 significantly reduced tumor size in mouse models of breast cancer by inhibiting HIF-1α activity .
- Lung Cancer : Another research indicated that treatment with PX-478 resulted in reduced tumor vascularization and enhanced apoptosis in lung cancer cells .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of (S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride. The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.
Mechanism
The neuroprotective effects are attributed to its ability to modulate oxidative stress pathways and enhance cellular antioxidant defenses.
Case Studies
Research conducted on animal models demonstrated that administration of PX-478 led to improved cognitive function and reduced neuronal cell death following induced oxidative stress .
Synthesis and Derivatives
The synthesis of (S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride has been optimized for better yield and purity. The compound can also serve as a precursor for developing other derivatives with enhanced biological activity.
Chemical Synthesis
The synthesis typically involves the reaction of bis(2-chloroethyl)amine with cyclohexadiene derivatives under controlled conditions to yield the desired product .
Potential Side Effects and Toxicity
While the therapeutic potential is significant, it is essential to consider the side effects associated with (S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride. As with many chemotherapeutic agents, toxicity can occur, particularly affecting bone marrow and gastrointestinal systems.
Mechanism of Action
The mechanism of action of (S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Classical Nitrosoureas
BCNU (Carmustine) : 1,3-Bis(2-chloroethyl)-1-nitrosourea (NSC-409962)
- Key Features : High lipophilicity (logP ~2.5), enabling blood-brain barrier penetration; alkylates DNA via 2-chloroethyl groups and carbamoylates proteins via isocyanate intermediates .
- Mechanism : Forms DNA interstrand cross-links (e.g., diguanylethane) and binds proteins (e.g., albumin) via cyclohexylcarbamoylation .
- Metabolism : Degraded by microsomal enzymes to hydroxylated derivatives and urea byproducts .
CCNU (Lomustine) : 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea
Non-Nitrosourea Alkylators
- Mechlorethamine (HN2) : N,N-Bis(2-chloroethyl)methylamine
Comparative Analysis of Key Properties
Mechanism of Action
Pharmacokinetics
- Solubility : The target compound’s dihydrochloride salt and carboxyethyl group increase aqueous solubility, reducing lipid solubility (logP ~0.5 vs. BCNU’s 2.5), likely limiting CNS penetration .
- Metabolism : Unlike nitrosoureas, the absence of a nitroso group may prevent denitrosation or isocyanate formation, leading to distinct metabolic pathways (e.g., hydrolysis or hepatic conjugation) .
Resistance and Toxicity
- Resistance: Similar to BCNU, resistance may arise from O⁶-alkylguanine-DNA alkyltransferase (AGT) repair or mismatch repair (MMR) defects.
- Toxicity : Reduced carbamoylating activity may mitigate protein-binding toxicity (e.g., nephrotoxicity) but retain myelosuppression common to alkylators .
Research Findings and Implications
- Efficacy : The target compound’s moderate alkylating activity and low carbamoylation may yield a favorable therapeutic index, balancing cytotoxicity and systemic toxicity .
- Clinical Potential: Structural novelty may circumvent resistance mechanisms seen in nitrosoureas, particularly AGT-mediated repair .
- Limitations: Limited BBB penetration may restrict use in CNS malignancies compared to BCNU/CCNU .
Biological Activity
(S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, often referred to in research contexts as a derivative of bis(2-chloroethyl)amine, has been studied for its anticancer properties and mechanisms of action.
- Molecular Formula : C13H22Cl4N2O
- Molecular Weight : 396.14 g/mol
- CAS Number : 685898-44-6
- Purity : 98% .
The biological activity of this compound is primarily attributed to its ability to form alkylating agents that interact with DNA. The two chloroethyl groups are known to react with nucleophilic sites in the DNA, leading to cross-linking and ultimately triggering apoptosis in cancer cells. This mechanism is similar to that of well-known chemotherapeutic agents like cyclophosphamide .
Anticancer Activity
Research has shown that (S)-4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)cyclohexa-1,3-dienamine oxide dihydrochloride exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MORS-406 Plasmacytoma | 10 | |
| Human Breast Carcinoma | 8 | |
| Non-Small Cell Lung Cancer | 12 |
The compound's effectiveness varies with the type of cancer, indicating a need for further investigation into its selectivity and potency.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. A study highlighted its effects against Gram-positive bacteria, suggesting potential applications in treating infections alongside cancer therapy .
Case Studies
-
Case Study on MORS-406 Plasmacytoma :
- In vivo studies indicated that administration of the compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
- Combination Therapy with Other Anticancer Agents :
Safety and Toxicity
While the compound shows promise as an anticancer agent, its safety profile remains a critical area of research. Preliminary studies indicate that at therapeutic doses, it exhibits manageable toxicity levels; however, further studies are necessary to fully understand its side effects and long-term implications.
Q & A
Q. What computational tools predict metabolic pathways and potential toxic intermediates?
- Methodological Answer: Use Schrödinger’s Xenosite and ADMET Predictor® to simulate Phase I/II metabolism. Highlight sulfation at the aminoethyl group (major pathway) and β-lyase-mediated cleavage of cysteine conjugates (toxicological risk) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
